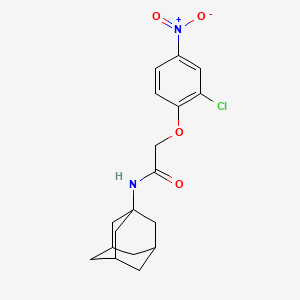![molecular formula C22H15NO3 B4408322 N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4408322.png)
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Vue d'ensemble
Description
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide, also known as OC-2-43, is a chemical compound that has gained significant attention in scientific research due to its ability to modulate the activity of transient receptor potential (TRP) channels. TRP channels are a diverse group of ion channels that play a crucial role in various physiological processes, including pain sensation, temperature regulation, and cellular signaling. The ability to modulate TRP channels has led to the investigation of OC-2-43 as a potential therapeutic agent for various diseases and conditions.
Mécanisme D'action
The mechanism of action of N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves the activation of TRP channels, leading to the release of calcium ions and the activation of downstream signaling pathways. The exact mechanism by which this compound activates TRP channels is not fully understood, but it is believed to involve the interaction of the compound with specific amino acid residues in the channel protein.
Biochemical and Physiological Effects
The activation of TRP channels by this compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce calcium influx and the release of inflammatory mediators, such as cytokines and prostaglandins. In vivo studies have shown that this compound can induce pain hypersensitivity, airway constriction, and vasodilation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide in lab experiments is its ability to selectively activate TRP channels, allowing for the investigation of specific physiological processes. However, one limitation is that this compound has been shown to have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
For the investigation of N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide include the development of more selective TRP channel modulators, the investigation of the compound's potential therapeutic applications in various diseases and conditions, and the elucidation of the exact mechanism by which this compound activates TRP channels. Additionally, the investigation of this compound's off-target effects and potential toxicity will be important for the development of safe and effective therapeutic agents.
Applications De Recherche Scientifique
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been extensively studied for its ability to modulate TRP channels, particularly TRPA1 and TRPV4. TRPA1 is involved in pain sensation, inflammation, and airway hypersensitivity, while TRPV4 is involved in osmoregulation, mechanosensation, and thermosensation. This compound has been shown to activate TRPA1 and TRPV4 channels, leading to the release of calcium ions and the activation of downstream signaling pathways. This has led to investigations into the potential therapeutic applications of this compound in various diseases and conditions, including pain management, respiratory diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-[3-(2-oxochromen-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21(15-7-2-1-3-8-15)23-18-11-6-10-16(13-18)19-14-17-9-4-5-12-20(17)26-22(19)25/h1-14H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQRKHSWVGCUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4408239.png)
![1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408242.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4408277.png)
![2-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4408282.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride](/img/structure/B4408284.png)


![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)

![4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
![4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408311.png)
![ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4408318.png)
![N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408319.png)
